
N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound featuring a thiazole ring substituted with a thiophene group, a tosyl-protected piperidine, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step organic synthesis:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Tosylation of Piperidine: Piperidine is tosylated using tosyl chloride in the presence of a base like pyridine to form the tosyl-protected piperidine.
Formation of the Carboxamide: The final step involves the coupling of the thiazole-thiophene intermediate with the tosyl-protected piperidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Synthesis: Depending on the required scale, batch synthesis or continuous flow methods could be employed.
Catalyst Optimization: Use of efficient catalysts to improve yield and reduce reaction times.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.
Material Science:
Biology and Medicine
Antimicrobial Agents: The thiazole and thiophene rings are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research: The compound’s structure suggests potential activity against cancer cells, particularly through inhibition of specific enzymes or pathways.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves interaction with biological targets such as enzymes or receptors. The thiazole and thiophene rings can interact with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: Similar structure but lacks the tosyl-protected piperidine and carboxamide group.
Uniqueness
N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the combination of the thiazole-thiophene core with a tosyl-protected piperidine and carboxamide group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-14-4-6-16(7-5-14)29(25,26)23-10-8-15(9-11-23)19(24)22-20-21-17(13-28-20)18-3-2-12-27-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQRBIYXRXPJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2677518.png)
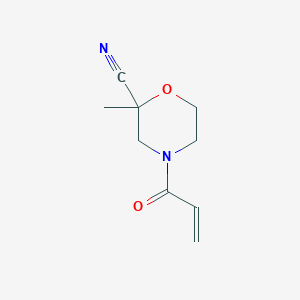
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
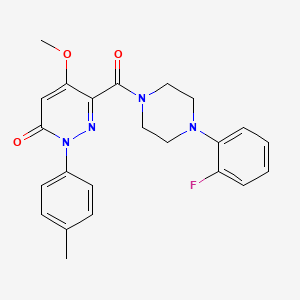
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2677523.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2677524.png)
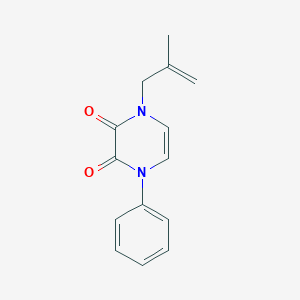

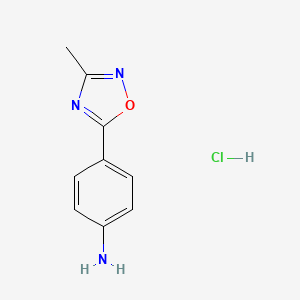
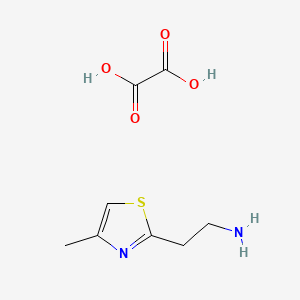
![N-(2,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2677536.png)
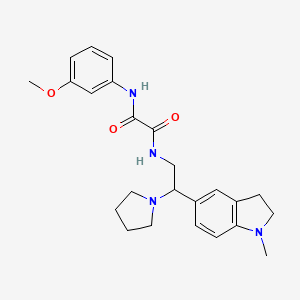
![5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677539.png)

